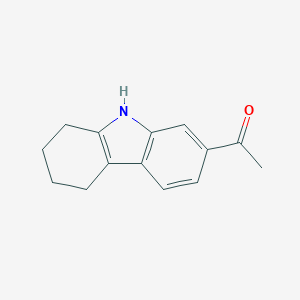
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone, also known as THCE, is a novel compound that has been gaining attention in the scientific research community due to its potential therapeutic applications. THCE is a carbazole derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has been studied for its potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic. In oncology, this compound has been shown to have antitumor effects and may be useful in the treatment of cancer.
Mecanismo De Acción
Target of Action
The primary targets of 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone are currently unknown. This compound is a derivative of tetrahydrocarbazole , a motif found in many natural products and biologically active compounds . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Given its structural similarity to other tetrahydrocarbazoles , it’s plausible that it may interact with biological targets in a similar manner. These interactions could involve binding to specific receptors or enzymes, thereby modulating their activity.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s structural similarity to other tetrahydrocarbazoles
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone is its relatively low toxicity and lack of significant side effects. This compound is also relatively easy to synthesize and can be obtained in high purity. However, this compound's mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound's effects may vary depending on the dose and route of administration, which may complicate experimental design.
Direcciones Futuras
There are many potential future directions for research on 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone. One area of focus could be the development of more potent and selective this compound analogs with improved therapeutic properties. Another area of focus could be the exploration of this compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, more research is needed to fully understand this compound's mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone can be synthesized through a variety of methods, including an acid-catalyzed condensation reaction between 2,3,4,9-tetrahydro-1H-carbazole and ethanone. Another method involves a one-pot reaction between 2,3,4,9-tetrahydro-1H-carbazole, acetic anhydride, and sodium acetate. The yield and purity of this compound can be improved by using different catalysts and reaction conditions.
Propiedades
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-carbazol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h6-8,15H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVSTKCFCPNRMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(N2)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354015 |
Source


|
| Record name | 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80053-43-6 |
Source


|
| Record name | 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
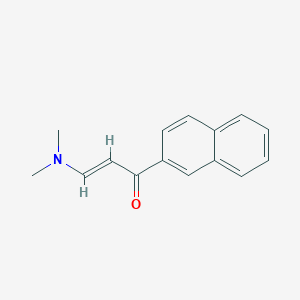
![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)
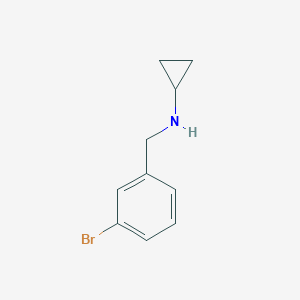
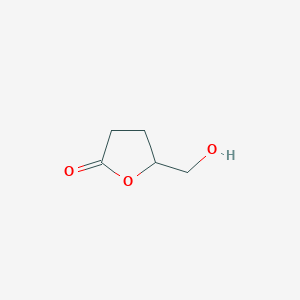
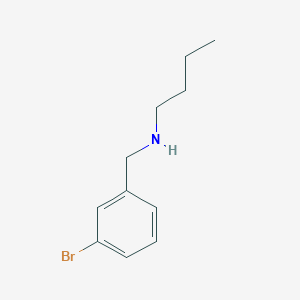
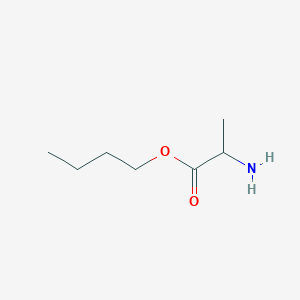
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
